methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate
Description
Methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is a structurally complex heterocyclic compound featuring multiple functional groups. Its core structure includes:
- Methyl benzoate backbone: Aromatic ester group providing lipophilicity and metabolic stability.
- 1-Benzofuran-2-yl(hydroxy)methylidene substituent: A conjugated benzofuran system with a hydroxymethylidene group, enhancing π-π stacking and redox activity.
- 5-Methyl-1,2-oxazol-3-yl group: A nitrogen- and oxygen-containing heterocycle, likely influencing solubility and bioactivity.
This compound’s stereoelectronic profile suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., optoelectronic materials). Structural elucidation of such polyheterocyclic systems typically relies on X-ray crystallography using programs like SHELXL and visualization tools like ORTEP-3 .
Properties
Molecular Formula |
C25H18N2O7 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C25H18N2O7/c1-13-11-19(26-34-13)27-21(14-7-9-15(10-8-14)25(31)32-2)20(23(29)24(27)30)22(28)18-12-16-5-3-4-6-17(16)33-18/h3-12,21,29H,1-2H3 |
InChI Key |
HRZUVCSFCKOBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzofuran derivatives, oxazole derivatives, and pyrrolidine derivatives. These intermediates are then coupled under specific reaction conditions, which may include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared below with structurally related benzoate esters and heterocyclic derivatives. Key differences in molecular weight, substituents, and heteroatom content are highlighted.
Structural and Physicochemical Comparison
*Estimated via summation of fragment formulas due to lack of experimental data.
Key Differences and Implications
Heteroatom Density: The target compound contains 7 oxygen and 3 nitrogen atoms, far exceeding I-6273 (3 O, 3 N) and the pyridoindole derivative (2 O, 2 N).
Conjugation and Stability :
- The benzofuran-hydroxymethylidene and pyrrolidinetrione groups create an extended π-conjugated system, unlike the isolated isoxazole or pyridoindole moieties in analogues. This may enhance UV absorption or redox activity for optoelectronic applications .
Steric Effects :
- The 5-methyl-1,2-oxazol-3-yl group introduces steric hindrance near the pyrrolidine core, which could limit rotational freedom compared to less-substituted analogues like I-6273. This rigidity might influence pharmacokinetic properties .
Safety Profile :
- While direct toxicity data for the target compound is unavailable, structurally related benzoate esters (e.g., ) require precautions for inhalation and dermal exposure. Its higher molecular weight and polarity may reduce volatility, mitigating inhalation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
